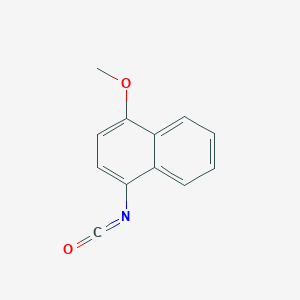
1-Isocyanato-4-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-4-methoxynaphthalene is an organic compound with the molecular formula C12H9NO2. It is a derivative of naphthalene, featuring an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-methoxynaphthalene can be synthesized through the reaction of 1-methoxynaphthalene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as diphosgene or triphosgene, which are safer to handle. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Polymerization Reactions: It can be used in the synthesis of polyurethanes by reacting with polyols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the polymerization process to form polyurethanes.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1-Isocyanato-4-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the production of polyurethanes, which are important materials in the automotive and construction industries.
Pharmaceutical Research: Investigated for its potential use in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1-isocyanato-4-methoxynaphthalene involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product .
Comparison with Similar Compounds
1-Isocyanato-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-Isocyanato-2-methoxynaphthalene: Similar structure but with the methoxy group in a different position on the naphthalene ring.
Uniqueness: 1-Isocyanato-4-methoxynaphthalene is unique due to the presence of both the isocyanate and methoxy groups on the naphthalene ring.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-isocyanato-4-methoxynaphthalene |
InChI |
InChI=1S/C12H9NO2/c1-15-12-7-6-11(13-8-14)9-4-2-3-5-10(9)12/h2-7H,1H3 |
InChI Key |
PMWQHHPCKRQIEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















